molecular formula C8H11ClN4 B062511 4-Chloro-2-(piperazin-1-yl)pyrimidine CAS No. 179756-90-2

4-Chloro-2-(piperazin-1-yl)pyrimidine

Cat. No. B062511
M. Wt: 198.65 g/mol
InChI Key: MQSYDNGEAVHZAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-(piperazin-1-yl)pyrimidine involves multiple steps, including nucleophilic attack, separation of isomers, and condensation reactions. These processes yield compounds with various pharmacological properties. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines, achieved by the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, showcases the complexity and specificity of synthesizing chloro-piperazinyl pyrimidines (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of chloro-piperazinyl pyrimidines, such as 4-Chloro-2-(piperazin-1-yl)pyrimidine, is characterized by the presence of a piperazine ring attached to the pyrimidine ring at specific positions, which plays a crucial role in their pharmacological activity. X-ray diffraction and PCILO computation have been used to analyze the molecular structures of these compounds, providing insights into their interaction with biological targets (Guérémy et al., 1982).

Chemical Reactions and Properties

The chemical reactivity of 4-Chloro-2-(piperazin-1-yl)pyrimidine derivatives includes their ability to undergo various nucleophilic reactions, leading to the formation of dialkylamino derivatives. This reactivity is central to modifying their chemical structure for potential therapeutic applications (Makarov et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, are influenced by their molecular structure. For example, certain derivatives have been designed to improve water solubility at physiological pH, enhancing their potential for pharmaceutical applications. The solubility and stability of these compounds are critical for their bioavailability and therapeutic efficacy (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including the pharmacological profile of 4-Chloro-2-(piperazin-1-yl)pyrimidine derivatives, are determined by their structure-activity relationship. Modifications at specific positions of the scaffold affect their immunosuppressive activity, demonstrating the importance of chemical design in developing new therapeutic agents (Jang et al., 2010).

Scientific Research Applications

4-Chloro-2-(piperazin-1-yl)pyrimidine is a compound that belongs to a class of organic molecules known as pyrimidine derivatives. Pyrimidine, an aromatic heterocyclic organic compound, has a structure consisting of a six-membered ring with two nitrogen atoms. These derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. Pyrimidines and compounds bearing this heterocycle are common in many medicinal drugs, highlighting their importance in drug discovery and development processes.

Applications in Drug Development

Pyrimidine derivatives, including 4-Chloro-2-(piperazin-1-yl)pyrimidine, have been extensively explored for their therapeutic potential across various medical fields. These compounds serve as critical scaffolds in the synthesis of drugs targeting a broad spectrum of diseases, thanks to their ability to modulate biological pathways effectively. Their versatile chemical structure allows for the development of a wide array of bioactive compounds, making them indispensable in the pharmaceutical industry.

  • Anticancer Research : Pyrimidine-based compounds have demonstrated significant anticancer activity by interfering with DNA and RNA synthesis, a critical aspect of cancer cell proliferation. Their ability to target various enzymes and receptors involved in cancer progression makes them valuable candidates for anticancer drug development (Kaur et al., 2014).

  • Central Nervous System (CNS) Disorders : These derivatives have shown promise in treating CNS disorders, including depression and anxiety, by modulating neurotransmitter systems. Piperazine, a structural component of 4-Chloro-2-(piperazin-1-yl)pyrimidine, is noteworthy in this context, as it is found in drugs with antipsychotic, antihistamine, and antidepressant properties (Kumar et al., 2015).

  • Inflammatory and Infectious Diseases : The anti-inflammatory and antimicrobial activities of pyrimidine derivatives highlight their potential in treating inflammatory conditions and infectious diseases. Their mechanism of action often involves inhibiting the synthesis of molecules that mediate inflammation and microbial growth, thereby providing a therapeutic effect (Gondkar et al., 2013).

  • Tuberculosis (TB) Treatment : Recent advancements have led to the development of new drugs targeting TB, with pyrimidine derivatives playing a crucial role. These compounds, due to their ability to interfere with the bacterial cell wall synthesis, offer a novel approach to combatting TB, including drug-resistant strains (Makarov & Mikušová, 2020).

properties

IUPAC Name

4-chloro-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSYDNGEAVHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618595
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(piperazin-1-yl)pyrimidine

CAS RN

179756-90-2
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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